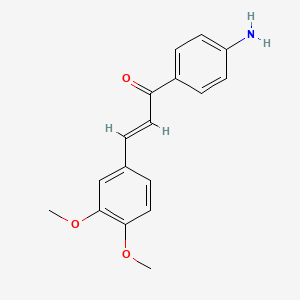

(2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one

Description

(2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one is an organic compound known for its diverse applications in scientific research and industry. This compound features a conjugated system with an enone functional group, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,18H2,1-2H3/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPHRSWFCYOYQF-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

The primary and most widely employed method for synthesizing (2E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation between 4-aminobenzaldehyde and 3,4-dimethoxyacetophenone.

-

- 4-Aminobenzaldehyde (aromatic aldehyde with amino substituent)

- 3,4-Dimethoxyacetophenone (aromatic ketone with methoxy substituents)

Catalysts/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases to catalyze the condensation.

Solvent: Ethanol or methanol is typically used as the reaction medium.

-

- Temperature: Room temperature to reflux (approximately 25–80 °C)

- Time: Several hours (commonly 4–12 hours) depending on scale and conditions

Mechanism: The base deprotonates the α-hydrogen of the acetophenone, generating an enolate ion that attacks the aldehyde carbonyl carbon, followed by dehydration to yield the α,β-unsaturated ketone (chalcone).

Yield: Typically high, often above 80%, depending on optimization of molar ratios and reaction time.

Oxidative Cyclization for Derivative Synthesis

In some advanced synthetic routes, derivatives of this chalcone are prepared via oxidative cyclization reactions. For example, the oxidative cyclization of (2E)-1-[4-(5-substituted-2,4-dithiobiureto)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one using liquid bromine in chloroform medium has been reported to yield related heterocyclic compounds. Although this is a derivative synthesis, it highlights the versatility of the chalcone scaffold for further functionalization.

Industrial Scale Preparation

Industrial production of this compound generally follows the Claisen-Schmidt condensation with process optimizations:

Continuous Flow Reactors: Used to improve reaction efficiency, control temperature precisely, and reduce reaction time.

Catalyst Optimization: Use of solid-supported bases or phase-transfer catalysts to enhance yield and simplify purification.

Purification: Crystallization from ethanol/water mixtures or chromatographic techniques (silica gel column chromatography) to achieve high purity.

Safety and Environmental Considerations: Use of greener solvents and minimizing hazardous reagents like strong bases or halogenated solvents.

Purification and Characterization

Purification Techniques

Recrystallization: Ethanol/water mixtures are effective for purifying the chalcone, removing unreacted starting materials and side products.

Column Chromatography: Silica gel with gradient elution (hexane to ethyl acetate) is used for finer purification, especially in research-scale synthesis.

Characterization Methods

Infrared Spectroscopy (IR): Identification of characteristic carbonyl (C=O) stretch near 1650 cm⁻¹ and amine (N–H) stretch around 3300 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR):

- Confirmation of E-configuration by coupling constants (J = 12–16 Hz) for α,β-unsaturated protons.

- Signals corresponding to aromatic protons and methoxy groups.

Mass Spectrometry (MS): Molecular ion peak confirming molecular weight (283.32 g/mol).

X-ray Crystallography: Provides definitive 3D structure and confirms the E-configuration of the α,β-unsaturated ketone moiety.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Reactants | 4-Aminobenzaldehyde, 3,4-Dimethoxyacetophenone | Molar ratio typically 1:1 |

| Base | NaOH or KOH | Concentration varies (0.1–1 M) |

| Solvent | Ethanol or Methanol | Purity affects yield |

| Temperature | 25–80 °C | Room temp to reflux |

| Reaction Time | 4–12 hours | Longer times may improve yield |

| Yield | 80–90% | Depends on optimization |

| Purification | Recrystallization, Column Chromatography | Ethanol/water recrystallization common |

| Characterization | IR, ¹H NMR, MS, XRD | Confirms structure and purity |

Research Findings and Optimization Insights

Effect of Base Concentration: Higher base concentration accelerates reaction but may increase side reactions; optimal base concentration balances rate and selectivity.

Solvent Choice: Ethanol is preferred for solubility and environmental reasons; methanol can be used but is more toxic.

Temperature Control: Mild heating (50–70 °C) improves reaction rate without degrading sensitive amino groups.

Purity Challenges: Amino group can lead to side reactions; careful control of pH and reaction time minimizes byproducts.

Spectral Confirmation: The E-configuration is consistently confirmed by large coupling constants in ¹H NMR and XRD data, ensuring the desired stereochemistry.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Chalcone derivatives, including (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one, have been investigated for their antimicrobial properties. Research indicates that certain chalcones exhibit significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae carbapenemase (KPC) . The structure-activity relationship (SAR) studies suggest that modifications in the chalcone structure can enhance their antibacterial efficacy.

1.2 Anti-inflammatory and Anticancer Properties

Studies have shown that chalcone derivatives possess anti-inflammatory and anticancer activities. For instance, the presence of the amino group in this compound is believed to contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism of action may involve the inhibition of specific signaling pathways associated with inflammation and tumor growth.

Nonlinear Optical Applications

2.1 Nonlinear Optical Properties

The compound has been studied for its nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Experimental studies using techniques such as Z-scan have demonstrated that this compound exhibits significant third-order nonlinear optical susceptibility . These properties make it a candidate for use in optical limiting devices and photonic switches.

Table 1: Nonlinear Optical Properties of this compound

| Property | Value |

|---|---|

| Third-order nonlinear susceptibility | esu |

| Second-order hyperpolarizability | esu |

| Nonlinear refractive index | cm²/W |

| Limiting threshold value | mJ/cm² |

Material Science

3.1 Crystal Growth and Characterization

The ability to grow single crystals of this compound has been demonstrated through various methods such as slow evaporation techniques. These crystals exhibit well-defined morphology and are characterized using X-ray diffraction techniques . The crystal structures reveal insights into the intermolecular interactions that contribute to the material's optical properties.

3.2 Application in Organic Light Emitting Diodes (OLEDs)

Due to its favorable optical properties, this chalcone derivative is being explored for applications in organic light-emitting diodes (OLEDs). Its ability to emit light in the green spectrum (~560 nm) makes it suitable for use in display technologies . The transparency and emission characteristics are essential for enhancing OLED performance.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its potential biological activities, such as inhibiting enzymes or interacting with proteins. The amino and methoxy groups also contribute to its binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

(2E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one: Similar structure but with a hydroxy group instead of an amino group.

(2E)-1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one: Contains a methoxy group on the phenyl ring instead of an amino group.

Uniqueness: (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one is unique due to the presence of both amino and methoxy groups, which provide a distinct set of chemical properties and reactivity patterns. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biological Activity

The compound (2E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)-prop-2-EN-1-one , commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.

- Molecular Formula : C₁₇H₁₇NO₃

- CAS Number : 616232-04-3

- Structure : The compound features a chalcone structure characterized by a conjugated system that contributes to its biological activity.

1. Antimicrobial Activity

Chalcones, including the compound , have shown significant antimicrobial properties. Studies indicate that they exhibit activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1–2 µg/mL |

| Escherichia coli | 2–8 µg/mL |

| Salmonella enterica | 2–8 µg/mL |

Research demonstrates that compounds with medium hydrophobicity tend to have higher antibacterial activity due to their ability to penetrate bacterial membranes more effectively .

2. Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties. A study evaluating various chalcone derivatives found that they inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

3. Anticancer Properties

Research has highlighted the potential of chalcone derivatives in cancer therapy. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| HeLa (Cervical cancer) | 15 |

| A549 (Lung cancer) | 12 |

The anticancer mechanism is attributed to the compound's ability to disrupt microtubule formation and induce cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several chalcone derivatives were tested against clinical isolates of MRSA. Among them, this compound exhibited an MIC of 0.25 µg/mL, making it one of the most potent compounds against MRSA strains. The study concluded that structural modifications could enhance the antibacterial efficacy of chalcones .

Case Study 2: Anti-cancer Activity

A recent investigation into the anticancer effects of this chalcone derivative on human breast cancer cells demonstrated that treatment led to significant apoptosis and reduced cell viability. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers such as cleaved PARP and caspase-3 .

Q & A

Q. What synthetic methodologies are employed to prepare (2E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where an aromatic ketone reacts with a substituted benzaldehyde under basic conditions (e.g., NaOH/ethanol). For example, analogous chalcones are prepared by refluxing equimolar ratios of 4-aminoacetophenone and 3,4-dimethoxybenzaldehyde in ethanol with catalytic NaOH, followed by recrystallization for purification . Key parameters include temperature control (60–80°C), solvent polarity, and reaction time (6–12 hours).

Q. Which spectroscopic techniques are used to confirm the molecular structure of this compound?

- 1H NMR : Confirms the E-configuration via coupling constants (J = 12–16 Hz for trans-olefinic protons).

- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and amine groups (N–H stretches ~3300–3500 cm⁻¹).

- XRD Crystallography : Resolves bond lengths/angles and solid-state conformation (e.g., planar enone system with dihedral angles <10° between aromatic rings) .

- HR-MS : Validates molecular weight and fragmentation patterns .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is determined via:

- 1H NMR : Trans coupling constants (J > 12 Hz) between Hα and Hβ protons.

- XRD : Direct visualization of the planar geometry and trans-arrangement of substituents around the double bond .

Advanced Research Questions

Q. What discrepancies arise between DFT-calculated and experimentally observed structural parameters?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) often show <2% deviation in bond lengths/angles compared to XRD data. For example, the C=O bond length in analogous chalcones is calculated as 1.23 Å (DFT) vs. 1.25 Å (XRD). Discrepancies arise from solvent effects, crystal packing forces, and approximations in theoretical models .

| Parameter | DFT Value | Experimental (XRD) | Deviation (%) |

|---|---|---|---|

| C=O Bond Length | 1.23 Å | 1.25 Å | 1.6 |

| C=C Bond Length | 1.34 Å | 1.32 Å | 1.5 |

Q. How do quantum chemical parameters (HOMO-LUMO, electrophilicity) predict the compound’s reactivity?

- HOMO-LUMO Gap : A smaller gap (e.g., 3.5–4.5 eV) indicates higher reactivity. For similar chalcones, HOMO energies localized on the enone system suggest nucleophilic attack at the β-carbon .

- Global Electrophilicity Index (ω) : Calculated as (μ²)/(2η), where μ = electronic chemical potential and η = chemical hardness. Higher ω values (>1.5 eV) correlate with electrophilic character, favoring reactions with nucleophiles like thiols or amines .

Q. What insights does single-crystal XRD provide about intermolecular interactions?

XRD reveals C–H···O hydrogen bonds (2.8–3.2 Å) between the carbonyl group and methoxy/amine substituents, stabilizing the crystal lattice. π-π stacking (3.4–3.8 Å) between aromatic rings further enhances packing efficiency .

Q. How is the antimicrobial activity of this compound evaluated, and what mechanistic hypotheses exist?

Antimicrobial assays (e.g., disk diffusion, MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are conducted. Moderate activity (MIC = 32–64 µg/mL) in analogous chalcones is attributed to membrane disruption via carbonyl-enone interactions or inhibition of microbial enzymes (e.g., ATP synthase) .

Methodological Considerations

- Contradiction Analysis : Discrepancies in UV-Vis λmax (DFT vs. experimental) may arise from solvent polarity effects (e.g., bathochromic shifts in polar solvents) .

- Experimental Design : For bioactivity studies, include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on mammalian cells) to differentiate specific vs. nonspecific effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.